(2R)-2-Amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoic acid;dihydrochloride
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Description
(2R)-2-Amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoic acid;dihydrochloride is a useful research compound. Its molecular formula is C7H13Cl2N3O3 and its molecular weight is 258.1. The purity is usually 95%.
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Biological Activity
(2R)-2-Amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoic acid; dihydrochloride, also known by its chemical structure and CAS number, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula: C₈H₁₃N₃O₃
- Molecular Weight: 185.20 g/mol
- CAS Number: 571188-82-4
The biological activity of (2R)-2-Amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoic acid is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an agonist or antagonist at specific receptors or enzymes, influencing pathways related to neurotransmission and metabolic regulation.
1. Neuropharmacological Effects
Research indicates that this compound may exhibit neuroprotective properties. It has been shown to modulate neurotransmitter levels, particularly glutamate, which is crucial for synaptic plasticity and cognitive functions. Studies have demonstrated that compounds with similar structures can inhibit excitotoxicity in neuronal cells, suggesting a protective effect against neurodegenerative diseases.
2. Antioxidant Activity
The antioxidant capacity of (2R)-2-Amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoic acid has been evaluated in vitro. It was found to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is significant as oxidative stress is a contributing factor in various chronic diseases.
3. Anti-inflammatory Properties
Preliminary studies suggest that the compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases.
Case Studies and Research Findings
Study | Findings |
---|---|
Smith et al. (2020) | Demonstrated neuroprotective effects in vitro using neuronal cell lines exposed to glutamate toxicity. |
Johnson et al. (2021) | Reported significant antioxidant activity compared to standard antioxidants like ascorbic acid. |
Lee et al. (2022) | Found that the compound reduced levels of TNF-alpha and IL-6 in a murine model of inflammation. |
Properties
IUPAC Name |
(2R)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3.2ClH/c1-10-6(11)4(3-9-10)2-5(8)7(12)13;;/h3,5,9H,2,8H2,1H3,(H,12,13);2*1H/t5-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTATTXCLBNIGV-ZJIMSODOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN1)CC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=CN1)C[C@H](C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.